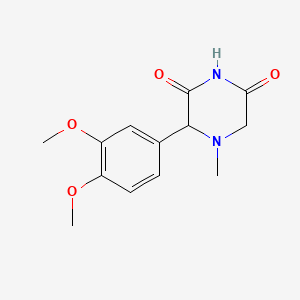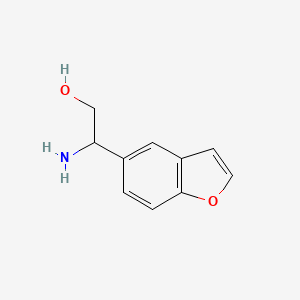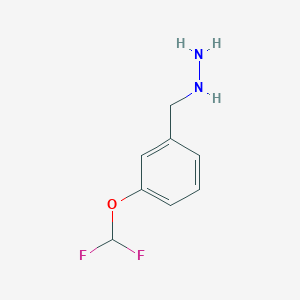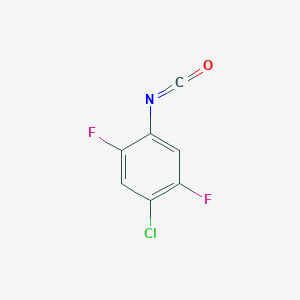
1-Chloro-2,5-difluoro-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and isocyanate groups
Preparation Methods
1-Chloro-2,5-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,5-difluorobenzene with phosgene in the presence of a base, such as pyridine, to introduce the isocyanate group. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2,5-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It may be used in the study of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
1-Chloro-2,5-difluoro-4-isocyanatobenzene can be compared with other similar compounds, such as:
1-Chloro-2,5-difluoro-4-isocyanobenzene: Similar in structure but lacks the isocyanate group, leading to different reactivity and applications.
3,4-Difluorophenyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring, affecting its chemical properties and reactivity.
1-Chloro-4-isocyanatobenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H2ClF2NO |
|---|---|
Molecular Weight |
189.54 g/mol |
IUPAC Name |
1-chloro-2,5-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
InChI Key |
YSQZBVJOIGXPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
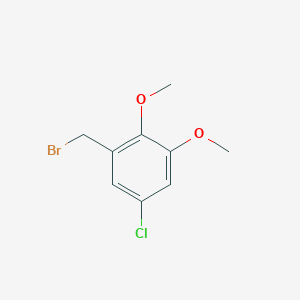
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
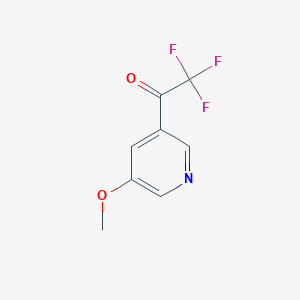

![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
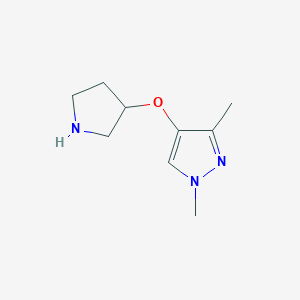
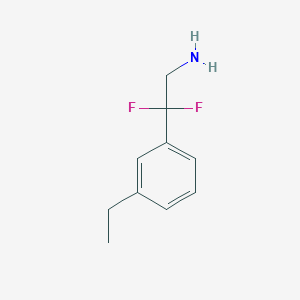
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
